![molecular formula C16H14F3NO2 B4131952 2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4131952.png)
2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for recreational purposes, but it also has potential scientific research applications.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide involves its binding to the serotonin receptors in the brain. This leads to the activation of downstream signaling pathways, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, which can lead to increased arousal and alertness. It has also been shown to increase the release of corticotropin-releasing hormone, which can lead to increased stress and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to selectively activate the serotonin receptors, which can help researchers better understand the role of serotonin in various physiological and pathological processes. However, one limitation is that 2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have some off-target effects, which can complicate the interpretation of the results.
Future Directions
For 2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide research include its potential therapeutic use and further understanding of its off-target effects.
Scientific Research Applications
2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. This makes it a potential tool for studying the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-14(11-5-3-2-4-6-11)15(21)20-13-9-7-12(8-10-13)16(17,18)19/h2-10,14H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTDSHKHJQIECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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